
4-Methylidenenon-8-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylidenenon-8-ynal is an organic compound with the molecular formula C10H14O. It contains a total of 24 bonds, including 10 non-hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, and 1 aldehyde group (aliphatic) . This compound is known for its unique structure, which includes both an alkyne and an aldehyde functional group.
Métodos De Preparación
The synthesis of 4-Methylidenenon-8-ynal can be achieved through various synthetic routes. One notable method involves the N-heterocyclic carbene-catalyzed annulation of ynals with amidines. This reaction is known for its broad substrate scope and mild conditions . Additionally, an oxidative strategy to catalytically generate ynal-derived acyl azolium intermediates has been discussed in the literature
Análisis De Reacciones Químicas
4-Methylidenenon-8-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The alkyne group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methylidenenon-8-ynal has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block in organic synthesis, allowing researchers to construct more complex molecules. In medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceuticals. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of 4-Methylidenenon-8-ynal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and drug development .
Comparación Con Compuestos Similares
4-Methylidenenon-8-ynal can be compared with other similar compounds, such as:
2-Methylidenenon-8-ynal: Similar structure but with a different position of the methylidene group.
4-Methylidenenon-6-ynal: Similar structure but with a different position of the alkyne group.
Propiedades
Número CAS |
917989-36-7 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-methylidenenon-8-ynal |
InChI |
InChI=1S/C10H14O/c1-3-4-5-7-10(2)8-6-9-11/h1,9H,2,4-8H2 |
Clave InChI |
DNIIZQCJUZFVHY-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCCC#C)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one](/img/structure/B14181468.png)
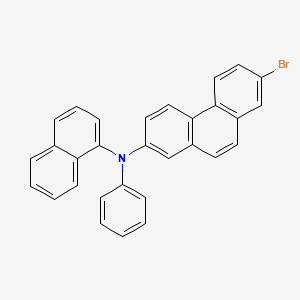

![Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester](/img/structure/B14181495.png)
![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)

![4-[Hydroxy(phenyl)methyl]non-4-en-3-one](/img/structure/B14181516.png)
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)
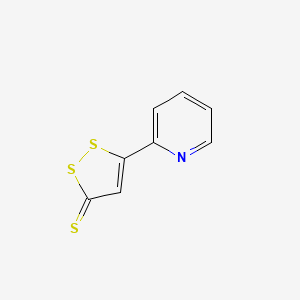
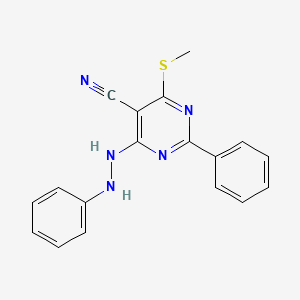
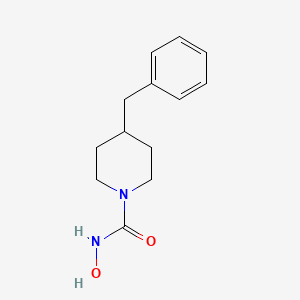
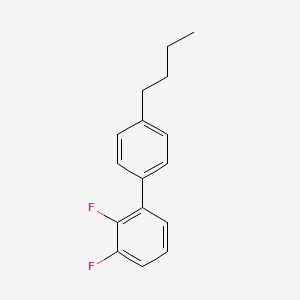
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

